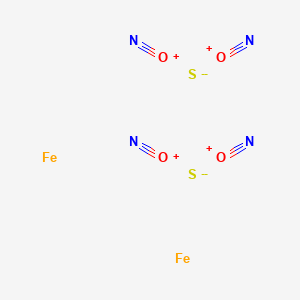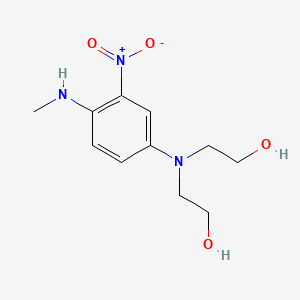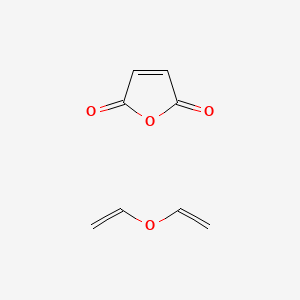
Maleic anhydride, polymer with vinyl ether
Descripción general
Descripción
Copolymer of divinyl ether and maleic anhydride that acts as an immunostimulant with antineoplastic and anti-infective properties. It is used in combination with other antineoplastic agents.
Aplicaciones Científicas De Investigación
Personal Care Applications
Maleic anhydride, polymerized with vinyl ether, has extensive applications in personal care. In hair care, it functions as a film former in styling products, offering humidity resistance and durability to hairstyles. This chemistry has been foundational in hair care since the 1950s. In skin care, maleic anhydride copolymers, particularly with methyl vinyl ether, are used in transdermal delivery systems and as bioadhesives for medical devices. These polymers also enhance the texture and sensory properties of skin care products. For oral care, such as in dentifrices and denture adhesives, these polymers act as bioadhesives and delivery vehicles for active ingredients (McMullen, 2016).
Copolymer Chemistry and Properties
The copolymerization of maleic anhydride with alkyl vinyl ethers results in high molecular weight alternating copolymers. These copolymers are versatile, allowing molecular structure modifications to adjust properties by varying the R group in the vinyl ether monomer units. The versatility in chemical reactions on the anhydride unit yields a range of useful derivatives (Plochocka et al., 2016).
Diagnostic Applications
Maleic anhydride-co-methyl vinyl ether copolymers are used in diagnostics, specifically in the synthesis of oligodeoxyribonucleotides-copolymer conjugates, which have potential applications in diagnostics. The anhydride moieties of these copolymers enable covalent binding for the development of diagnostic tools (Ladavière et al., 1997).
Thermal Stability and Degradation
Studies on maleic anhydride co-polymers, particularly poly(maleic anhydride-co-methyl vinyl ether), have investigated their thermal stability in aqueous solutions. The research found that increasing temperatures in hydrolysis influenced the molecular weights of these copolymers, affecting their stability and degradation patterns (Ladavière et al., 1999).
Pharmaceutical Applications
The synthesis and properties of metallo-supramolecular polymer hydrogels, such as poly[methyl vinyl ether-alt-mono-sodium maleate]·AgNO3, have been explored for their antibacterial activity and potential use in medical applications like burn wound dressings. These hydrogels demonstrate effective ion exchange and antibacterial properties, indicating their suitability in the medical field (Xu et al., 2014).
Propiedades
Número CAS |
27100-68-1 |
|---|---|
Nombre del producto |
Maleic anhydride, polymer with vinyl ether |
Fórmula molecular |
C8H8O4 |
Peso molecular |
168.15 g/mol |
Nombre IUPAC |
ethenoxyethene;furan-2,5-dione |
InChI |
InChI=1S/C4H2O3.C4H6O/c5-3-1-2-4(6)7-3;1-3-5-4-2/h1-2H;3-4H,1-2H2 |
Clave InChI |
DQJJMWZRDSGUJP-UHFFFAOYSA-N |
SMILES |
C=COC=C.C1=CC(=O)OC1=O |
SMILES canónico |
C=COC=C.C1=CC(=O)OC1=O |
Otros números CAS |
27100-68-1 |
Sinónimos |
Copolymer, Pyran DIVEMA Divinyl Ether Maleic Anhydride Copolymer Maleic Anhydride Divinyl Ether Maleic Anhydride Vinyl Ether MVE 2 MVE 5 MVE-2 MVE-5 NSC 46015 NSC-46015 NSC46015 Pyran Copolymer Vinyl Ether Maleic Anhydride Polyme |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S,4R,5R,6R)-3-[(2R,3R,4R,5R,6R)-5-[(2R,3R,4R,5S,6S)-6-carboxy-5-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-3-(sulfoamino)-6-(sulfooxymethyl)oxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3-(sulfoamino)-4-sulfooxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(1R,2S,3R,4R)-1,3-dihydroxy-5-oxo-4-(sulfoamino)-1-sulfooxypentan-2-yl]oxy-4-hydroxy-5-(sulfooxymethyl)oxane-2-carboxylic acid](/img/structure/B1212659.png)
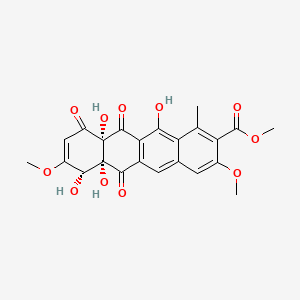
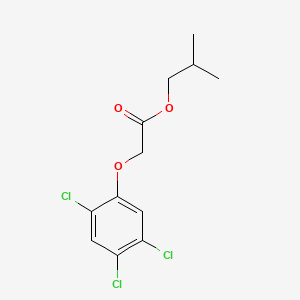

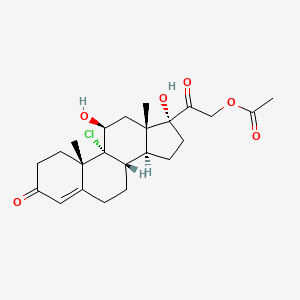

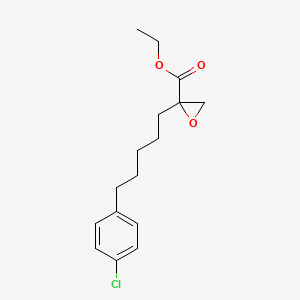
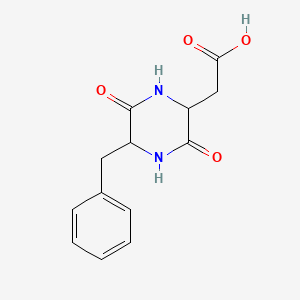
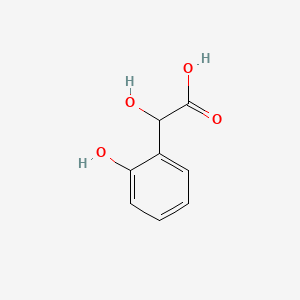

![3-amino-N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide](/img/structure/B1212679.png)
